molecular formula C20H22N2O6S B2476711 N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide CAS No. 690247-56-4

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide

カタログ番号 B2476711
CAS番号: 690247-56-4
分子量: 418.46
InChIキー: LGCFSBYBUPLUEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, commonly known as BMS-986001, is a small molecule drug that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a key role in the regulation of insulin signaling and glucose homeostasis.

作用機序

BMS-986001 is a potent and selective inhibitor of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, which is a negative regulator of insulin signaling. By inhibiting N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, BMS-986001 enhances insulin signaling and improves glucose homeostasis. In addition, BMS-986001 has been shown to inhibit the growth of cancer cells by targeting N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide-mediated signaling pathways. The precise mechanism of action of BMS-986001 in other diseases is still under investigation.
Biochemical and Physiological Effects:
BMS-986001 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been found to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases. In addition, BMS-986001 has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the biochemical and physiological effects of BMS-986001 in other diseases are still under investigation.

実験室実験の利点と制限

BMS-986001 is a potent and selective inhibitor of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, which makes it an attractive tool for studying the role of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide in various diseases. It is also a small molecule drug that can be easily synthesized and modified for structure-activity relationship studies. However, the limitations of BMS-986001 include its poor solubility in aqueous media and its potential off-target effects.

将来の方向性

There are several future directions for the development and application of BMS-986001. One direction is to optimize the pharmacokinetic properties of BMS-986001 to improve its efficacy and safety in clinical trials. Another direction is to investigate the role of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide in other diseases, such as cardiovascular diseases and autoimmune diseases. In addition, the development of new N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide inhibitors based on the structure of BMS-986001 may lead to the discovery of more potent and selective inhibitors for the treatment of various diseases.

合成法

The synthesis of BMS-986001 involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The starting materials are commercially available and can be easily obtained. The key intermediate is prepared by the reaction of 4-methyl-3-nitrobenzoic acid with 1,3-benzodioxole-5-carboxaldehyde in the presence of a reducing agent. The final coupling reaction is carried out by the reaction of the key intermediate with 4-morpholinylsulfonyl chloride in the presence of a base. The product is then purified by column chromatography to obtain pure BMS-986001.

科学的研究の応用

BMS-986001 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. BMS-986001 has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, BMS-986001 has been found to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.

特性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-14-2-4-16(11-19(14)29(24,25)22-6-8-26-9-7-22)20(23)21-12-15-3-5-17-18(10-15)28-13-27-17/h2-5,10-11H,6-9,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCFSBYBUPLUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。